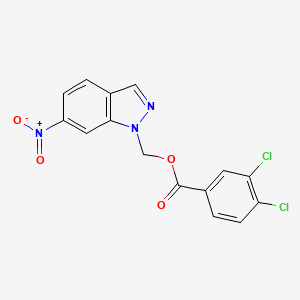
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate typically involves the reaction of 6-nitroindazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product would be (6-amino-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate.
Substitution: Depending on the nucleophile used, products like (6-Nitro-1h-indazol-1-yl)methyl 3,4-diaminobenzoate or (6-Nitro-1h-indazol-1-yl)methyl 3,4-dithiobenzoate can be formed.
Wissenschaftliche Forschungsanwendungen
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Nitro-1h-indazol-1-yl)methyl benzoate: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and biological activity.
(6-Nitro-1h-indazol-1-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
27225-66-7 |
|---|---|
Molekularformel |
C15H9Cl2N3O4 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
(6-nitroindazol-1-yl)methyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-12-4-2-9(5-13(12)17)15(21)24-8-19-14-6-11(20(22)23)3-1-10(14)7-18-19/h1-7H,8H2 |
InChI-Schlüssel |
FAYLZTORTDLCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OCN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)
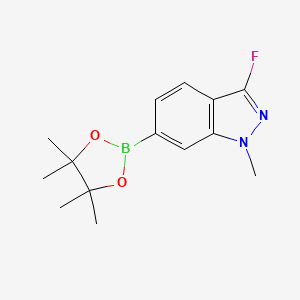
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

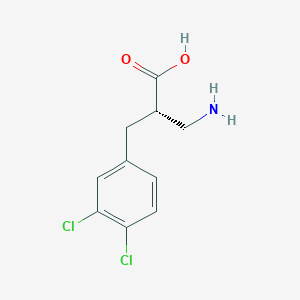
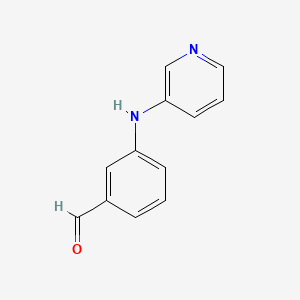
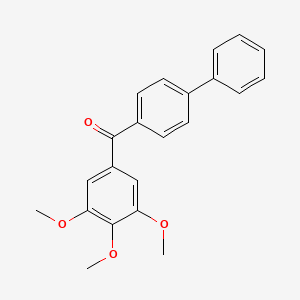

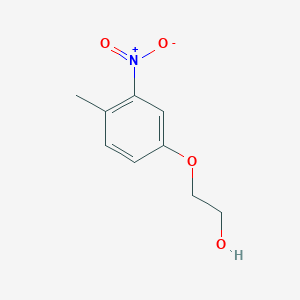
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
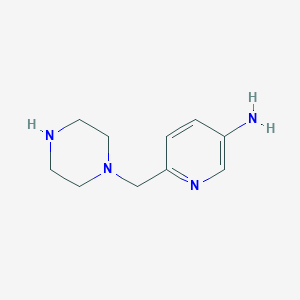
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
